Ethyl 4-amino-6-chloro-5-iodonicotinate
Description
Significance of Nicotinic Acid Derivatives as Heterocyclic Scaffolds in Synthetic Chemistry
Nicotinic acid, or vitamin B3, and its derivatives are a class of pyridine-3-carboxylic acids that are of significant interest in synthetic chemistry. The pyridine (B92270) ring, an aromatic heterocycle, imparts a unique combination of stability and reactivity to these molecules. The nitrogen atom in the ring influences the electron density distribution, making the carbon atoms susceptible to both electrophilic and nucleophilic attack, depending on their position relative to the heteroatom.
The carboxylate group at the 3-position, often in the form of an ester like the ethyl nicotinate (B505614), serves as a versatile handle for a wide range of chemical transformations. It can be hydrolyzed, reduced, or converted into other functional groups, providing a gateway to a diverse array of more complex molecules. This versatility has established nicotinic acid derivatives as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their inherent biological activity and their ability to be readily modified make them attractive scaffolds for drug discovery and development.
Strategic Importance of Halogenation (Chloro and Iodo) in Pyridine Cores for Chemical Transformations
The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating the reactivity and properties of the molecule. Halogens, being electronegative, withdraw electron density from the ring through the inductive effect, which can significantly impact the nucleophilicity and basicity of the pyridine nitrogen. The position of the halogen atom is crucial in determining its electronic influence.
Specifically, the presence of a chlorine atom at the 6-position and an iodine atom at the 5-position of the nicotinic acid framework in Ethyl 4-amino-6-chloro-5-iodonicotinate is of strategic importance.
Chlorine at the 6-position: The chlorine atom at a position ortho to the ring nitrogen makes this position highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The electron-withdrawing nature of both the nitrogen and the chlorine atom polarizes the C-Cl bond, facilitating the displacement of the chloride ion by a variety of nucleophiles. This provides a key site for further functionalization of the molecule.
Iodine at the 5-position: The iodine atom at the 5-position is a versatile functional group. The C-I bond is relatively weak and can participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of the iodine atom, therefore, opens up a vast chemical space for the elaboration of the pyridine core.
The combination of both chloro and iodo substituents on the same pyridine ring offers orthogonal reactivity, allowing for selective transformations at different positions under different reaction conditions.
Overview of Amination Strategies within Pyridine Chemical Synthesis
The introduction of an amino group onto a pyridine ring is a critical transformation in the synthesis of many biologically active compounds. The amino group can act as a hydrogen bond donor and acceptor, and its basicity can be fine-tuned, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.
Several strategies have been developed for the amination of pyridine rings:
Nucleophilic Aromatic Substitution (SNAr): As mentioned earlier, halopyridines, particularly those with halogens at the 2- or 4-positions, are excellent substrates for SNAr reactions with ammonia (B1221849) or amines. youtube.com The electron-deficient nature of the pyridine ring facilitates this process.
Chichibabin Reaction: This classic reaction involves the direct amination of pyridine at the 2-position using sodium amide. While historically significant, its harsh reaction conditions and limited scope have led to the development of milder alternatives.
Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aminopyridines. These reactions utilize palladium or copper catalysts to couple a wide range of amines with halopyridines or pyridyl triflates, offering excellent functional group tolerance and broad substrate scope.
Reduction of Nitropyridines: Nitration of the pyridine ring followed by reduction of the nitro group is a common two-step approach to introduce an amino group. The regioselectivity of the initial nitration step is a key consideration in this strategy.
The presence of the amino group at the 4-position in this compound significantly influences the electronic properties of the pyridine ring. As a strong electron-donating group through resonance, the amino group increases the electron density of the ring, which can affect the reactivity of the other substituents.
Chemical Profile of this compound
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | Ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate |
| CAS Number | 1935952-84-3 |
| Molecular Formula | C₈H₈ClIN₂O₂ |
| Molecular Weight | 326.52 g/mol |
Predicted Chemical Properties and Reactivity
The reactivity of this compound is governed by the interplay of its four substituents on the pyridine ring.
Amino Group (at C4): This powerful electron-donating group activates the ring towards electrophilic substitution, although the presence of two electron-withdrawing halogens will moderate this effect. The amino group itself can act as a nucleophile and a base. It can be acylated, alkylated, or participate in diazotization reactions.
Chloro Group (at C6): As discussed, the chlorine at the 6-position is a prime site for nucleophilic aromatic substitution. It can be displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates, allowing for the introduction of new functional groups at this position.
Iodo Group (at C5): The iodine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for building molecular complexity.
Ethyl Carboxylate Group (at C3): The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. The ester can also be reduced to an alcohol.
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Position | Predicted Reactivity | Potential Transformations |
| Amino | 4 | Nucleophilic, Basic, Activating | Acylation, Alkylation, Diazotization |
| Chloro | 6 | Susceptible to SNAr | Displacement by N, O, S nucleophiles |
| Iodo | 5 | Active in Cross-Coupling | Suzuki, Sonogashira, Heck, Buchwald-Hartwig reactions |
| Ethyl Carboxylate | 3 | Electrophilic Carbonyl | Hydrolysis, Amidation, Reduction |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, a theoretical prediction of its key spectroscopic features can be made based on the analysis of similar structures.
1H NMR: The proton NMR spectrum would be expected to show a singlet for the proton at the 2-position of the pyridine ring. The ethyl group would exhibit a characteristic quartet and triplet pattern. The protons of the amino group might appear as a broad singlet. The chemical shifts of these protons would be influenced by the electronic effects of the substituents.
13C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the pyridine ring carbons would be significantly affected by the attached substituents. For instance, the carbon attached to the iodine atom would likely appear at a relatively upfield chemical shift due to the heavy atom effect. In pyridine itself, the carbon atoms at positions 2, 3, and 4 have characteristic chemical shifts around 150, 124, and 136 ppm, respectively. testbook.com The substituents on this compound would cause significant deviations from these values.
Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 326. The isotopic pattern of the molecular ion would be characteristic of a compound containing one chlorine atom (with its 35Cl and 37Cl isotopes in a roughly 3:1 ratio) and one iodine atom (which is monoisotopic). libretexts.org Fragmentation patterns would likely involve the loss of the ethyl group, the carboxylate group, and the halogen atoms.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and various C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). pressbooks.pub The C-Cl and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.
This compound is a polysubstituted pyridine derivative with a rich potential for chemical transformations. Although specific experimental data on this compound is limited in the public domain, a thorough understanding of the fundamental principles of pyridine chemistry allows for a robust prediction of its properties and reactivity. The strategic placement of amino, chloro, and iodo groups, along with an ethyl nicotinate backbone, creates a versatile scaffold for advanced organic synthesis. The orthogonal reactivity of the halogen substituents, in particular, offers exciting possibilities for the selective and sequential elaboration of the molecule, making it an intriguing target for further synthetic exploration and a valuable building block for the construction of complex functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-6-chloro-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLWRRXLQTERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1N)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Amino 6 Chloro 5 Iodonicotinate and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.in For Ethyl 4-amino-6-chloro-5-iodonicotinate, the primary disconnections involve the ester group and the halogen substituents.
A logical retrosynthetic pathway is as follows:
Ester Disconnection: The ethyl ester can be disconnected via a Fischer esterification, leading back to the corresponding carboxylic acid: 4-amino-6-chloro-5-iodonicotinic acid and ethanol (B145695). This is a standard and reliable transformation. organic-chemistry.org
C-I Bond Disconnection: The iodine atom at the C5 position can be disconnected. This suggests an electrophilic iodination step as the forward reaction. The precursor would be Ethyl 4-amino-6-chloronicotinate . The powerful activating and ortho-, para-directing effect of the C4-amino group makes the C5 position highly susceptible to electrophilic attack. organic-chemistry.org
C-Cl Bond Disconnection: The chlorine atom at the C6 position is best disconnected by considering its synthesis from a hydroxyl group. This points to a chlorination reaction using a reagent like phosphorus oxychloride (POCl₃). indianchemicalsociety.com The precursor for this step would be Ethyl 4-amino-6-hydroxy-nicotinate (a 6-pyridone tautomer).
Precursor Simplification: The precursor, Ethyl 4-amino-6-hydroxynicotinate, can be traced back to simpler starting materials through established pyridine (B92270) synthesis routes, often starting from acyclic precursors.
This analysis suggests a forward synthetic strategy beginning with a 4-amino-6-hydroxynicotinic acid derivative, followed by esterification, chlorination, and finally, regioselective iodination.
Synthesis of Halogenated Nicotinic Acid Ester Precursors
The construction of the halogenated nicotinic acid ester core is a critical phase in the synthesis of the target molecule. This involves carefully controlled halogenation and esterification reactions.
The introduction of halogen atoms onto the nicotinate (B505614) ring must be performed with high regioselectivity. The choice of halogenating agent and reaction conditions is determined by the desired position of substitution and the electronic nature of the substrate.
N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent frequently used for electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org For the synthesis of this compound, the iodination is performed on the Ethyl 4-amino-6-chloronicotinate precursor. The C4-amino group strongly activates the pyridine ring, directing the incoming electrophile (iodine) to the ortho position (C5).
The reaction is often catalyzed by an acid, which enhances the electrophilicity of the iodine species. organic-chemistry.org Catalysts such as trifluoroacetic acid or p-toluenesulfonic acid can be employed to achieve high yields under mild conditions. organic-chemistry.orgelsevierpure.com
Table 1: Conditions for Regioselective Iodination using NIS
| Substrate Type | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Electron-rich Aromatics | NIS | Trifluoroacetic acid | CH₂Cl₂ | Room Temp | Excellent | organic-chemistry.org |
| Phenol Analogues | NIS | p-Toluenesulfonic acid | Acetonitrile (B52724) | Room Temp | High-Excellent | elsevierpure.com |
This table presents typical conditions for NIS iodination on analogous systems to illustrate the methodology.
The introduction of a chlorine atom at the C6 position of the nicotinic acid framework is typically achieved by converting a 6-hydroxynicotinic acid derivative (which exists in tautomeric equilibrium with the 6-pyridone form) into the corresponding 6-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. researchgate.net
The reaction involves heating the 6-hydroxynicotinate precursor with excess POCl₃, often without a solvent or in a high-boiling inert solvent. The hydroxyl group is converted into a chlorophosphate ester intermediate, which is then displaced by a chloride ion to yield the 6-chloropyridine derivative. Sometimes, phosphorus pentachloride (PCl₅) is added to POCl₃ to increase its reactivity. indianchemicalsociety.comepa.gov
Table 2: Conditions for Chlorination of Hydroxypyridines
| Reagent | Substrate | Conditions | Outcome | Reference |
|---|---|---|---|---|
| POCl₃ | 6-Nitroquinazolin-4(1H)-one | Reflux, 1-6 hr | Dehydroxy-chlorination | researchgate.net |
| POCl₃ | Dihydroxy-indeno[1,2-b]pyrroles | DMF | Aromatization & Chlorination | rsc.org |
This table illustrates the application of POCl₃ in converting hydroxyl groups to chloro groups on various heterocyclic systems.
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. This is a fundamental step in synthesizing the target molecule from its corresponding nicotinic acid precursor.
The Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. organic-chemistry.org For the synthesis of ethyl nicotinate derivatives, the nicotinic acid precursor is refluxed with an excess of ethanol and a catalytic amount of an acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. researchgate.net
The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, an excess of the alcohol (ethanol) is used, and/or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.org
The mechanism involves several reversible steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. youtube.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon. youtube.com
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Table 3: Typical Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Nicotinic Acid | Methanol | Conc. H₂SO₄ | Reflux | High | |
| 2-Substituted Nicotinic Acids | Ethanol | Conc. H₂SO₄ | Reflux, 8 hr | - | researchgate.net |
Esterification Methods for Nicotinic Acid Derivatives
Coupling Agent-Mediated Esterification (e.g., DCC, EDC)
The formation of the ethyl ester group on the nicotinic acid backbone is a critical step in the synthesis of the target compound. While traditional Fischer esterification, involving an alcohol in the presence of a strong acid catalyst, is a common method, it may not be suitable for substrates sensitive to harsh acidic conditions. nih.gov Coupling agent-mediated esterification, such as the Steglich esterification, offers a milder alternative that can be performed at room temperature, making it compatible with a wider range of functional groups. nih.gov
This method utilizes carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. numberanalytics.comacs.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. vcu.edu This intermediate then reacts with the alcohol (ethanol, in this case) to form the desired ester. A key feature of this reaction is the formal uptake of water by the carbodiimide (B86325), which forms a urea (B33335) byproduct (dicyclohexylurea (DCU) for DCC or a water-soluble urea for EDC). nih.gov
The general mechanism can be summarized as follows:
The carboxylic acid adds to the carbodiimide (DCC or EDC) to form the O-acylisourea intermediate.
DMAP, acting as a nucleophilic catalyst, attacks the O-acylisourea to form a highly reactive acylated pyridinium (B92312) intermediate. vcu.edu
The alcohol (ethanol) attacks the acylated pyridinium intermediate.
The final ester product is formed along with the regenerated DMAP catalyst and the urea byproduct.
While both DCC and EDC are effective, EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification through aqueous workup. acs.orgresearchgate.net In contrast, the dicyclohexylurea (DCU) formed from DCC is largely insoluble in common organic solvents and typically removed by filtration. numberanalytics.com
Table 1: Comparison of Common Coupling Agents for Esterification
| Coupling Agent | Byproduct | Byproduct Removal | Key Advantages |
|---|---|---|---|
| DCC | Dicyclohexylurea (DCU) | Filtration | High reactivity, well-established |
| EDC | Water-soluble urea | Aqueous extraction | Simplified purification |
Introduction of the Amino Group at the 4-Position
Introducing an amino group at the C4 position of a substituted pyridine ring is a key transformation in the synthesis of this compound. The precursor for this step would likely be a di-halogenated nicotinate, such as ethyl 4,6-dichloro-5-iodonicotinate. Several modern synthetic methods can achieve this amination with varying degrees of success and selectivity.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including amines, onto electron-deficient aromatic rings like pyridine. galchimia.comyoutube.com The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The presence of additional electron-withdrawing groups, such as the ester and halogen substituents on the target molecule's precursor, further facilitates this reaction. youtube.com
The SNAr mechanism is a two-step addition-elimination process:
Addition: The nucleophile (e.g., ammonia (B1221849) or an amine) attacks the electron-deficient carbon atom bearing the leaving group (a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized, including onto the ring's nitrogen atom, which stabilizes it. youtube.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the aminated product.
For a precursor like ethyl 4,6-dichloro-5-iodonicotinate, regioselectivity becomes a critical issue. In SNAr reactions of halopyridines, the rate of displacement generally follows the order F > Cl > Br > I. However, the position of the halogen is also crucial. The C4 position is highly activated towards SNAr. By carefully controlling reaction conditions, such as temperature and the choice of nucleophile, it is possible to achieve selective substitution at the C4-chloro position over the C6-chloro position. youtube.com The reaction of heteroaryl chlorides with amines can be facilitated in water in the presence of potassium fluoride (B91410) (KF). researchgate.net
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides under relatively mild conditions and with broad functional group tolerance, overcoming many limitations of traditional methods. libretexts.org
The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the arylamine product and regenerating the Pd(0) catalyst. wikipedia.org
In the context of a di-halogenated precursor, the Buchwald-Hartwig reaction offers potential for high regioselectivity. The relative reactivity of aryl halides in the oxidative addition step is typically I > Br > Cl. researchgate.net Therefore, in a molecule containing both chloro and iodo substituents, the C-I bond would be expected to react preferentially. However, the specific ligand used on the palladium catalyst can significantly influence the reaction's outcome and can be tuned to favor amination at a specific position. For dihalopyridines, specialized ligand systems and reaction conditions have been developed to achieve highly regioselective mono-amination. researchgate.netresearchgate.net By selecting an appropriate palladium precursor (e.g., Pd(OAc)₂) and a sterically hindered phosphine (B1218219) ligand (e.g., Xantphos), it is possible to direct the amination to the desired C4 position, even with a chlorine atom present. researchgate.net
Table 2: Comparison of Amination Methodologies
| Method | Mechanism | Key Advantages | Considerations for Regioselectivity |
|---|---|---|---|
| SNAr | Addition-Elimination | Operationally simple, no metal catalyst | Governed by leaving group ability and position activation (C4 favored) |
| Buchwald-Hartwig | Pd-catalyzed cross-coupling | Broad scope, high functional group tolerance, mild conditions | Governed by C-X bond reactivity (I > Br > Cl) and ligand choice |
Ring-opening and recyclization strategies represent a less conventional but potentially powerful approach to constructing highly substituted pyridines. These methods involve the cleavage of the pyridine ring, followed by manipulation of the resulting acyclic intermediate and subsequent cyclization to form the desired substituted pyridine.
One classic example of a pyridine ring-opening reaction is the Zincke reaction, where a pyridine is activated by a 2,4-dinitrophenyl group, making it susceptible to ring-opening by a primary or secondary amine. researchgate.net While traditionally used for other purposes, the concept of ring-opening to introduce functionality could be adapted. A hypothetical route might involve the ring-opening of a suitably substituted pyridinium salt to generate a functionalized acyclic intermediate. This intermediate could then be modified to introduce the desired amino group before being induced to recyclize, forming the 4-aminopyridine (B3432731) core.
Such strategies are complex and their application to the synthesis of this compound is speculative. However, they offer a creative alternative to direct substitution on the pyridine ring, potentially circumventing issues of regioselectivity or low reactivity encountered in other methods. These approaches are often substrate-specific and would require significant methodological development. mdpi.com
Optimization of Reaction Conditions, Catalytic Systems, and Yields
Optimizing the synthesis of a complex molecule like this compound is essential for maximizing yield, minimizing byproducts, and ensuring scalability. This involves the systematic variation of multiple reaction parameters for the key bond-forming steps, particularly the amination reaction.
Key parameters for optimization include:
Catalyst and Ligand: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is critical. Ligands influence the catalyst's stability, activity, and selectivity. Bulky, electron-rich ligands are often employed in Buchwald-Hartwig aminations to promote reductive elimination. researchgate.net
Base: The choice of base is crucial for both SNAr and palladium-catalyzed reactions. In Buchwald-Hartwig amination, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder carbonate base like Cs₂CO₃ is required to deprotonate the amine. researchgate.net The base must be compatible with the functional groups present in the substrate.
Solvent: The solvent can significantly affect reaction rates and selectivity by influencing the solubility of reagents and the stability of intermediates. Aprotic polar solvents like dioxane, toluene, or DMF are commonly used for cross-coupling reactions.
Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion without promoting decomposition or side reactions. Microwave irradiation has been shown to accelerate many organic reactions, including pyridine synthesis, leading to shorter reaction times and sometimes improved yields. nih.gov
Flow Chemistry: For industrial-scale production, converting a batch process to a continuous flow system can offer significant advantages. Flow reactors can provide superior control over temperature and reaction time, improve safety, and facilitate automation, often leading to higher yields and purity. vcu.edu For example, a five-step batch process for a pyridine-containing drug was converted to a single continuous step, increasing the yield from 58% to 92%. vcu.edu
Systematic screening of these variables, often using design of experiment (DoE) methodologies, allows for the identification of the optimal conditions to produce this compound efficiently and reproducibly.
Stereoselective Synthesis Approaches (if applicable to chiral analogues)
While this compound is an achiral molecule, the development of stereoselective synthetic methods is relevant for the creation of chiral analogues that may possess unique biological properties. Chirality could be introduced by replacing one of the substituents with a chiral group or by creating a stereocenter on a side chain.
One established strategy for inducing chirality is the use of a chiral auxiliary. A patent describing the synthesis of chiral nicotine (B1678760) provides a relevant example, where nicotinic acid ester is reacted with a chiral tert-butyl sulfinamide. epo.org This auxiliary directs the stereochemical outcome of a subsequent reduction and cyclization sequence. After the desired chiral ring is formed, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Another approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, in palladium-catalyzed reactions, chiral phosphine ligands can be employed to achieve enantioselective transformations. While direct asymmetric amination of the pyridine ring is challenging, functional groups on the molecule could be installed or modified using asymmetric catalysis to create chiral centers.
The biological activity of many compounds is highly dependent on their stereochemistry. acs.org Therefore, the ability to synthesize specific stereoisomers of analogues of this compound would be of significant interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Emerging Green Chemistry Principles in the Synthesis of Halogenated Nicotinates
The synthesis of complex heterocyclic molecules such as this compound is increasingly being guided by the principles of green chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact and improving process safety and efficiency. rasayanjournal.co.in For halogenated nicotinates, which are vital scaffolds in pharmaceuticals and agrochemicals, this shift involves adopting innovative methodologies like multi-component reactions, microwave-assisted synthesis, biocatalysis, and the use of eco-friendly solvents. rasayanjournal.co.inbohrium.com
A core tenet of this evolution is the concept of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant stoichiometric waste. nih.govnih.gov In contrast, modern approaches like addition reactions and multi-component reactions (MCRs) are designed to be inherently more atom-economical. nih.gov For instance, a Diels-Alder reaction is a prime example of a highly atom-efficient process, as all atoms from the reactants are integrated into the product. nih.gov The goal is to move away from syntheses that produce large amounts of waste, such as the Wittig reaction, which generates a stoichiometric quantity of phosphine oxide byproduct. wikipedia.org
The use of alternative energy sources , particularly microwave irradiation, has revolutionized the synthesis of heterocyclic compounds. rasayanjournal.co.in Microwave-assisted organic synthesis (MAOS) utilizes the efficient heat transfer from dielectric heating to accelerate reaction rates dramatically. nih.gov This often leads to significantly shorter reaction times, higher product yields, and increased product purity compared to conventional heating methods. nih.govyoutube.com For example, syntheses that might take several hours under traditional reflux can often be completed in a matter of minutes in a microwave reactor. nih.govanalis.com.my
The following table compares a conventional synthesis method for pyridine derivatives with a modern, microwave-assisted multi-component reaction, illustrating the profound advantages of applying green chemistry principles.
| Parameter | Conventional Method (Reflux) | Green Method (Microwave-Assisted MCR) | Reference |
|---|---|---|---|
| Reaction Type | Multi-step, conventional heating | One-pot, four-component reaction | nih.gov |
| Reaction Time | 6–9 hours | 2–7 minutes | nih.gov |
| Product Yield | 71%–88% | 82%–94% | nih.gov |
| Energy Input | High (prolonged heating) | Low (short, focused irradiation) | youtube.com |
| Process Steps | Multiple isolations and purifications | Single synthetic step | bohrium.com |
Another critical aspect of green synthesis is the replacement of volatile and hazardous organic solvents. Solvent-free reactions and the use of greener alternatives like water, supercritical fluids, or ionic liquids (ILs) are gaining prominence. rasayanjournal.co.in Ionic liquids, which are salts with low melting points, are particularly advantageous due to their negligible vapor pressure, high thermal stability, and ability to be recycled. nih.govlongdom.org Pyridinium-based ionic liquids have been synthesized and utilized as media for chemical transformations, demonstrating their potential as environmentally benign solvent systems. nih.govmdpi.com Catalyst- and solvent-free syntheses of nicotinic acid derivatives have been reported, offering an exceptionally clean and simple procedure with short reaction times and excellent yields. researchgate.net
Catalysis is a cornerstone of green chemistry, with catalytic reagents being superior to stoichiometric ones as they can be used in small amounts and recycled. acs.org The development of novel nanocatalysts has enabled efficient one-pot syntheses of polysubstituted pyridines under mild conditions. rsc.org Furthermore, biocatalysis , the use of enzymes or whole cells to perform chemical transformations, offers outstanding advantages. nih.gov Enzymatic processes operate under mild conditions (temperature and pressure), exhibit high selectivity, and can often eliminate the need for protecting groups, thus simplifying synthetic routes and reducing waste. acs.orgnih.govfrontiersin.org The enzymatic synthesis of nicotinic acid and its derivatives is being explored as a sustainable alternative to traditional chemical methods that require harsh conditions and generate significant waste. frontiersin.orgnih.gov
The table below provides an illustrative comparison of the theoretical atom economy for different types of reactions relevant to the synthesis of heterocyclic compounds, highlighting the efficiency of green methodologies.
| Reaction Type | General Scheme | Characteristics | Atom Economy | Reference |
|---|---|---|---|---|
| Substitution (e.g., Classical Halogenation) | A + B-X → A-B + X-Y | Generates stoichiometric byproducts (X-Y). | Low to Moderate | wikipedia.orgnih.gov |
| Elimination | A-B → A + B | Breaks one molecule into two or more smaller ones. | Low (if only A is the desired product) | wikipedia.org |
| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene + Ph₃P=O | Produces a stoichiometric amount of triphenylphosphine (B44618) oxide waste. | Often <50% | wikipedia.org |
| Addition (e.g., Diels-Alder) | A + B → A-B | All atoms of the reactants are incorporated into the product. | ~100% | nih.gov |
| Multi-Component Reaction (MCR) | A + B + C → A-B-C | Combines multiple reactants in one step with high atom incorporation. | Very High | bohrium.com |
| Enzymatic Amidation | Ester + Amine --(Enzyme)--> Amide + Alcohol | Highly selective, mild conditions, minimal waste. | High | nih.gov |
Chemical Reactivity and Transformational Pathways of Ethyl 4 Amino 6 Chloro 5 Iodonicotinate
Functional Group Interconversions and Derivatizations
The distinct functional groups present on the Ethyl 4-amino-6-chloro-5-iodonicotinate scaffold can be selectively modified, providing pathways to a diverse array of derivatives.
The 4-amino group is a key site for derivatization. As a nucleophilic center, it can readily participate in reactions such as acylation and alkylation.
Acylation: The amino group can be acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. The reaction conditions can be controlled to ensure selectivity. For instance, to selectively achieve O-acylation on molecules with both hydroxyl and amino groups, the reaction can be carried out in a sufficiently acidic medium. This protonates the more basic amino group, preventing it from reacting and allowing the acylating agent to react with the hydroxyl group. beilstein-journals.org Conversely, under neutral or basic conditions, N-acylation is typically favored.
Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. Such reactions on aminopyrimidines have been shown to proceed via sequences involving nucleophilic aromatic substitution (SNAr) and subsequent alkylation steps, allowing for controlled synthesis. nih.gov The nucleophilicity of the amino group facilitates the formation of new carbon-nitrogen bonds, leading to secondary or tertiary amine derivatives depending on the stoichiometry and reaction conditions.
The pyridine (B92270) ring of this compound is substituted with two different halogen atoms, both of which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The positions of these halogens (C6-chloro and C5-iodo) are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atom, which can stabilize the negatively charged Meisenheimer complex intermediate.
The reactivity of halogens as leaving groups in SNAr reactions generally follows the order: F > Cl > Br > I, when considering the electronegativity and the stability of the intermediate. However, the bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl < C-F) is also a critical factor, with weaker bonds being easier to break. In the context of palladium-catalyzed coupling reactions, the order of reactivity is reversed, being governed by the ease of oxidative addition (I > Br > Cl). nih.gov For SNAr, the iodo substituent is generally a better leaving group than the chloro substituent due to the weaker C-I bond. This differential reactivity allows for selective substitution reactions. By carefully choosing the nucleophile and reaction conditions, it is possible to replace the iodo group while leaving the chloro group intact. clockss.orgchemrxiv.org Studies on pentafluoropyridine (B1199360) have shown that reaction conditions and nucleophile strength play decisive roles in determining which halogen is substituted. rsc.org
Table 1: General Reactivity of Halogen Substituents in Different Reaction Types
| Reaction Type | General Reactivity Order | Key Determining Factor |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Electronegativity / Stabilization of Meisenheimer Complex |
| Metal-Catalyzed Cross-Coupling | I > Br > Cl >> F | Carbon-Halogen Bond Dissociation Energy (BDE) / Ease of Oxidative Addition |
The ethyl ester group at the C3 position is susceptible to typical ester transformations.
Hydrolysis: The ester can be hydrolyzed to the corresponding nicotinic acid derivative under either acidic or basic conditions (saponification). The rate of hydrolysis can be influenced by factors such as pH and temperature. researchgate.net This transformation is useful for introducing a carboxylic acid group, which can then be used in further reactions, such as amide bond formation.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and it is typically driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.com The transesterification of β-keto esters is a well-established method, suggesting that the ethyl nicotinate (B505614) moiety, which contains a carbonyl group beta to the ring nitrogen, can be readily modified. nih.gov This allows for the introduction of various alkoxy groups, potentially altering the solubility and other physicochemical properties of the molecule.
Metal-Catalyzed Coupling Reactions of Halogenated Pyridines
The presence of both chloro and iodo substituents makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org It is widely used for the formation of biaryl compounds. A key feature of this reaction is its chemoselectivity when multiple different halogens are present on the substrate.
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. The reactivity of the C-X bond towards oxidative addition follows the order: C-I > C-Br > C-Cl. nih.gov
Consequently, for this compound, the Suzuki-Miyaura coupling will occur selectively at the more reactive C5-iodo position, leaving the C6-chloro position untouched. nih.govrsc.org This selective reactivity allows for a stepwise approach to synthesis, where the iodo position is first functionalized with one group, followed by a second coupling reaction at the chloro position under more forcing conditions to introduce a different group. researchgate.netfigshare.com
Table 2: Chemoselectivity in Suzuki-Miyaura Coupling of Dihalogenated Pyridines
| Substrate Example | Halogen at Position X | Halogen at Position Y | Site of Preferential Coupling | Rationale |
| 2-Chloro-5-bromopyridine | Cl (C2) | Br (C5) | C5 | C-Br bond is more reactive than C-Cl in oxidative addition. nih.gov |
| 2-Bromo-3-iodopyridine | Br (C2) | I (C3) | C3 | C-I bond is more reactive than C-Br in oxidative addition. nih.govrsc.org |
| This compound | Cl (C6) | I (C5) | C5 | C-I bond is significantly more susceptible to oxidative addition than the C-Cl bond. |
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.org Similar to the Suzuki-Miyaura reaction, the Stille coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The chemoselectivity of the Stille reaction is also governed by the relative rates of oxidative addition to the different carbon-halogen bonds. The reactivity trend is the same as in the Suzuki coupling: C-I > C-Br > C-Cl. nih.gov Therefore, when this compound is subjected to Stille coupling conditions, the reaction will preferentially occur at the C5-iodo position. orgsyn.orgorganic-chemistry.org This allows for the selective introduction of a wide variety of organic groups (alkenyl, aryl, alkynyl, etc.) at this position, while preserving the chloro group for subsequent transformations. The mild reaction conditions and tolerance for a wide range of functional groups make the Stille reaction a valuable tool for the derivatization of this compound. thermofisher.com
Direct Metalation and Subsequent Trapping with Electrophiles (e.g., Iodine)
Direct metalation, particularly directed ortho-metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov This process typically involves the deprotonation of a C-H bond positioned ortho to a directing metalating group (DMG) by a strong organolithium base, followed by quenching the resulting organometallic intermediate with an electrophile.
In the case of this compound, the pyridine ring is highly substituted, leaving only one C-H bond at the C-2 position. The primary amino group (-NH2) can act as a directing group. However, the acidic N-H protons of the amino group would be deprotonated first by a strong base like n-butyllithium (nBuLi). This would require the use of at least two equivalents of the base to achieve subsequent C-H deprotonation. Alternatively, the amino group could be protected first.
The deprotonation at the C-2 position is facilitated by the cumulative electron-withdrawing effects of the ring nitrogen and the adjacent ester group, which increase the acidity of the C-2 proton. The process would involve the formation of a lithiated intermediate, which can then be trapped by an electrophile. For instance, quenching with molecular iodine (I₂) would introduce a third halogen atom onto the pyridine ring, yielding ethyl 4-amino-6-chloro-2,5-diiodonicotinate. The robustness of this strategy lies in its ability to introduce a wide range of electrophiles at a specific position. nih.gov
Table 1: Potential Electrophiles for Trapping Metalated Pyridine Intermediates Click on headers to sort.
| Electrophile Class | Example Electrophile | Functional Group Introduced |
|---|---|---|
| Halogens | Iodine (I₂) | -I |
| Carbonyls | Benzaldehyde (PhCHO) | -CH(OH)Ph |
| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
Chemoselective Functionalization via Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.netnih.gov This approach offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, the pyridine nitrogen and the amino group can serve as directing groups to guide the palladium catalyst to the C-H bond at the C-2 position.
The reaction typically proceeds through a cyclometalated intermediate where the palladium center is coordinated to the directing group and inserted into the targeted C-H bond. nih.gov This palladacycle can then react with a coupling partner, such as an aryl halide or an alkene, in a process often involving a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.
A significant challenge in the C-H activation of this molecule is chemoselectivity. The molecule possesses multiple potential reaction sites: the C-H bond at C-2, the C-Cl bond at C-6, and the C-I bond at C-5. Palladium catalysts can also facilitate cross-coupling reactions at the C-halogen bonds (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). The C-I bond is generally more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond. Therefore, reaction conditions, including the choice of palladium catalyst, ligands, and oxidant, must be carefully selected to favor C-H activation over competing cross-coupling pathways. acs.orgnih.gov
Table 2: Representative Palladium-Catalyzed C-H Functionalization Reactions on Pyridines Click on headers to sort.
| Reaction Type | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Arylation | Aryl Halides (Ar-X) | Biaryls | Pd(OAc)₂, PPh₃ |
| Alkenylation | Alkenes | Substituted Alkenes | Pd(OAc)₂, Ag₂CO₃ |
| Acetoxylation | PhI(OAc)₂ | Aryl Acetates | Pd(OAc)₂ |
Regioselective Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). youtube.com The positions most activated for nucleophilic attack are C-2, C-4, and C-6, due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate.
This molecule features a chlorine atom at the C-6 position, which is an excellent leaving group in SₙAr reactions. The C-6 position is highly activated by the ring nitrogen. Therefore, treatment with a wide range of nucleophiles, such as amines, alkoxides, or thiolates, is expected to result in the regioselective displacement of the chloride. thieme-connect.deresearchgate.net
The amino group at C-4 is a strong electron-donating group, which could potentially deactivate the ring towards nucleophilic attack. However, its effect is likely overcome by the strong activation provided by the ring nitrogen at the C-6 position. The iodine at C-5 is a poorer leaving group than chlorine in SₙAr reactions. Consequently, high regioselectivity for substitution at C-6 is anticipated.
For example, reaction with a primary amine (R-NH₂) would likely yield the corresponding ethyl 4,6-diamino-5-iodonicotinate derivative. This selectivity allows for the sequential and controlled introduction of different functional groups onto the pyridine core.
Oxidation and Reduction Chemistry Relevant to Nicotinate Structures
The functional groups on this compound present several opportunities for oxidation and reduction reactions.
Oxidation:
Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine; they can facilitate electrophilic substitution at the C-4 position and modify the electronic properties of the ring. youtube.com
Amino Group Oxidation: The primary amino group can be oxidized, though this can sometimes lead to complex product mixtures. Under specific conditions, it could be converted to a nitro group (-NO₂) or participate in oxidative coupling reactions. youtube.com
Reduction:
Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reductive conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for removing halogen substituents from aromatic rings. The C-I bond is typically more readily reduced than the C-Cl bond, suggesting that selective de-iodination at the C-5 position might be achievable under carefully controlled conditions.
Ester Reduction: The ethyl ester group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation provides access to (4-amino-6-chloro-5-iodopyridin-3-yl)methanol, a different class of synthetic intermediate. The nicotinate core itself is part of the broader family of niacin (Vitamin B3) derivatives, which play crucial roles as redox cofactors (NAD/NADH) in biological systems. libretexts.orgnih.gov
Table 3: Summary of Potential Redox Reactions Click on headers to sort.
| Reaction Type | Reagent | Functional Group Transformed | Product Functional Group |
|---|---|---|---|
| Oxidation | m-CPBA | Pyridine Nitrogen | N-Oxide |
| Reduction | LiAlH₄ | Ethyl Ester | Primary Alcohol |
| Reduction | H₂, Pd/C | C-I, C-Cl | C-H |
Cascade and Multicomponent Reactions Incorporating the Nicotinate Core
The high degree of functionalization in this compound makes it an ideal substrate for cascade (or domino) and multicomponent reactions (MCRs). These reactions involve multiple bond-forming events in a single synthetic operation, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govrsc.orgorganic-chemistry.org
A potential cascade sequence could be initiated by a nucleophilic substitution at the C-6 position. If a nucleophile containing another reactive functional group is used, a subsequent intramolecular cyclization could occur. For example, reacting the molecule with ethylenediamine (B42938) could lead to substitution of the chloride, followed by an intramolecular cyclization between the second amino group of the ethylenediamine and the ester at C-3, forming a fused heterocyclic system.
Multicomponent reactions, where three or more reactants combine in a one-pot process, could also utilize this nicotinate derivative. nih.govnih.gov For instance, the amino group at C-4 could participate as the amine component in well-known MCRs like the Ugi or Biginelli reactions, allowing for the construction of complex, peptide-like, or dihydropyrimidinone-fused structures. The versatility of the nicotinate core allows it to be a building block for creating diverse chemical libraries for applications such as drug discovery. mdpi.comresearchgate.net
Spectroscopic and Chromatographic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic framework can be constructed.
The ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each hydrogen and carbon atom in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the known effects of substituents on a pyridine (B92270) ring. The electron-withdrawing nature of the ester, chloro, and iodo groups, combined with the electron-donating effect of the amino group, creates a distinct electronic environment that is reflected in the NMR data.
In the ¹H NMR spectrum, the ethyl group is expected to present as a characteristic triplet and quartet pattern due to spin-spin coupling. The lone aromatic proton on the pyridine ring is anticipated to appear as a singlet, and the amino protons typically manifest as a broad singlet.
The ¹³C NMR spectrum would show eight distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the ester is characteristically found far downfield, while the carbons directly bonded to electronegative atoms (Cl, I, N, O) are also significantly deshielded.
Predicted ¹H NMR Data for Ethyl 4-amino-6-chloro-5-iodonicotinate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (Pyridine ring) | 8.0 - 8.2 | Singlet (s) | N/A |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | N/A |
| -O-CH₂-CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 |
| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~108 |
| C-4 | ~158 |
| C-5 | ~80 |
| C-6 | ~155 |
| C=O (Ester) | ~165 |
| -O-CH₂- | ~62 |
| -CH₃ | ~14 |
To confirm the precise connectivity of the atoms predicted by 1D NMR, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. The primary expected correlation would be between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming the ethyl ester fragment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to their directly attached carbons. It would be used to definitively assign the chemical shifts of the protonated carbons: C-2, the methylene carbon, and the methyl carbon, by correlating their respective proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations include:
A correlation from the H-2 proton to carbons C-3, C-4, and C-6, confirming its position on the pyridine ring.
Correlations from the methylene protons of the ethyl group to the carbonyl carbon (C=O), establishing the ester linkage.
Correlations from the amino protons to the adjacent carbons C-3 and C-5, confirming the position of the amino group.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound, the calculated monoisotopic mass is 325.9319 amu. An HRMS experiment would aim to measure a mass value extremely close to this theoretical value, thereby confirming the molecular formula C₈H₈ClIN₂O₂ and ruling out other possible formulas with the same nominal mass.
The presence of chlorine in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl). The relative intensity of the M+2 peak is approximately one-third that of the M+ peak, creating a signature 3:1 ratio that is a clear indicator of the presence of a single chlorine atom. Iodine is monoisotopic (¹²⁷I), so it does not introduce further complexity to this pattern but contributes significantly to the high mass of the molecular ion.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present in a compound. The spectrum for this compound is expected to show several characteristic absorption bands.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3450 - 3300 | Medium |
| C-H Stretch (aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Medium |
| C=O Stretch | Ester | 1725 - 1705 | Strong |
| N-H Bend | Primary Amine (-NH₂) | 1640 - 1590 | Medium |
| C=C / C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium-Strong |
| C-O Stretch | Ester | 1300 - 1100 | Strong |
| C-Cl Stretch | Aryl Chloride | 800 - 600 | Medium |
| C-I Stretch | Aryl Iodide | 600 - 500 | Medium |
The strong absorption from the ester carbonyl (C=O) stretch, coupled with the distinct dual peaks of the N-H stretches from the primary amine, would provide immediate evidence for these two key functional groups. The presence of absorptions in the lower frequency "fingerprint region" would correspond to the C-Cl and C-I bonds, further supporting the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule, providing insights into the extent of conjugation and the presence of chromophores. The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring. The amino group, with its lone pair of electrons, and the ester functionality, can influence the position and intensity of these absorption maxima (λmax).
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Transition | Expected λmax (nm) | Solvent | Molar Absorptivity (ε) (L mol-1 cm-1) |
| π → π | ~250-280 | Ethanol (B145695) | High |
| n → π | ~320-350 | Ethanol | Low |
Note: This data is hypothetical and serves as an example of what might be expected from a UV-Vis analysis.
X-ray Crystallography for Definitive Solid-State Structural Analysis
The process would involve growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map derived from the diffraction data allows for the precise placement of each atom in the crystal lattice. Key parameters obtained from a crystallographic study include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.
Currently, there are no publicly available crystallographic data for this compound.
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic methods are indispensable for assessing the purity of a synthesized compound and for its separation and isolation from reaction mixtures or impurities.
HPLC is a powerful technique for separating components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
The retention time (tR) of the compound would be a characteristic parameter under specific chromatographic conditions (flow rate, column temperature, and mobile phase composition). The use of a PDA detector allows for the acquisition of a UV-Vis spectrum for the eluting peak, providing additional confirmation of the compound's identity by comparing it to a reference spectrum. The purity of the sample can be determined by integrating the peak area of the main compound and any impurities.
Table 2: Illustrative HPLC-PDA Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| PDA Wavelength Range | 200-400 nm |
Note: These parameters are illustrative and would require optimization for the specific compound.
GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC analysis, it must be volatile and thermally stable. This compound may require derivatization to increase its volatility and prevent thermal degradation in the GC inlet.
Once introduced into the GC, the compound would travel through a capillary column and be separated from other volatile components. Upon elution, it would enter the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum would show the molecular ion peak (M+), confirming the molecular weight, and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.
Detailed experimental GC-MS data, including the fragmentation pattern for this compound, is not currently available in published literature.
Computational and Theoretical Chemistry Insights into Ethyl 4 Amino 6 Chloro 5 Iodonicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules from first principles. By approximating the complex many-electron problem, DFT allows for the accurate calculation of a molecule's geometry and energy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For a molecule like Ethyl 4-amino-6-chloro-5-iodonicotinate, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the ethyl ester group to the pyridine (B92270) ring. The goal is to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. These calculations provide foundational data for all other computational analyses.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap, Electron Density Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater tendency to donate electrons.
LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Analysis of the electron density distribution within these orbitals would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.
Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as no specific data exists for the target compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
Global and Local Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index, Fukui Functions)
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactive tendencies.
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules are less reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Local reactivity is described by Fukui functions (f(r)) , which identify the specific atomic sites within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. The function highlights regions where the electron density changes most significantly upon the addition or removal of an electron, thus pinpointing the most reactive centers.
Table 2: Hypothetical Global Chemical Reactivity Descriptors (Note: This table is illustrative as no specific data exists for the target compound.)
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -4.025 |
| Chemical Hardness (η) | 2.175 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations and Spectroscopic Predictions
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronically excited states. This method is particularly valuable for predicting spectroscopic properties. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate a molecule's UV-Visible absorption spectrum. This allows for the prediction of the absorption maxima (λmax), which correspond to electronic transitions, such as π→π* or n→π* transitions, providing insight into the molecule's color and photochemical behavior.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized, Lewis-like structures (i.e., bonds and lone pairs). It is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.
NBO analysis can identify donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy (E(2)). For this compound, this analysis would reveal the extent of electron delocalization from the lone pairs of the amino group and halogen atoms into the antibonding orbitals of the pyridine ring, which is crucial for understanding the molecule's stability and electronic properties.
Computational Studies on Reaction Mechanisms, Transition States, and Reaction Pathways (e.g., Intrinsic Reaction Coordinate (IRC) analysis)
Computational chemistry can be used to model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the minimum energy structures of reactants and products, as well as the high-energy transition state that connects them. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) analysis is a method used to confirm that a calculated transition state correctly connects the desired reactants and products. The IRC calculation follows the reaction pathway downhill from the transition state in both forward and reverse directions, ensuring a smooth path to the intended reactant and product, thereby validating the proposed reaction mechanism.
Theoretical Investigations of Halogen Bonding and its Influence on Supramolecular Assembly and Molecular Recognition
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In this compound, both the iodine and chlorine atoms have the potential to act as halogen bond donors. Computational studies on substituted pyridines and other aromatic systems provide a framework for understanding how these interactions are likely to manifest and influence the molecule's behavior in larger assemblies. nih.govmdpi.com
Theoretical calculations, particularly Density Functional Theory (DFT), are instrumental in characterizing the nature and strength of halogen bonds. rsc.org The strength of a halogen bond generally follows the trend I > Br > Cl > F, which is attributed to the increasing size and polarizability of the halogen atom, leading to a more positive σ-hole. rsc.org For this compound, the iodine atom is therefore expected to be the primary and stronger halogen bond donor compared to the chlorine atom.
The electronic environment created by the substituents on the pyridine ring significantly modulates the strength of these halogen bonds. The electron-donating amino group at the 4-position increases the electron density on the pyridine nitrogen, enhancing its potential as a halogen bond acceptor. Conversely, the electron-withdrawing nature of the ethyl carboxylate group, the chlorine, and the iodine atoms themselves will influence the electrophilicity of the σ-holes on the C-I and C-Cl bonds. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational methods used to quantify these electronic effects, such as charge transfer and electron density distribution, which are crucial for a detailed understanding of the bonding characteristics. nih.gov
Supramolecular Assembly:
The directionality and tunable strength of halogen bonds make them a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.govresearchgate.net Theoretical models can predict the likely packing motifs of this compound in the solid state. The iodine atom, being the most potent halogen bond donor, would likely form strong C–I···N interactions with the pyridine nitrogen of an adjacent molecule. This primary interaction could lead to the formation of linear chains or cyclic synthons.
Below is a hypothetical data table, based on typical values from computational studies on similar halogenated aromatic molecules, illustrating the expected characteristics of the primary halogen bond (C–I···N) in a dimer of this compound.
| Interaction Parameter | Calculated Value | Significance |
| Interaction Energy (kcal/mol) | -4.5 to -6.0 | Indicates a relatively strong and stable non-covalent bond. |
| I···N Distance (Å) | 2.80 - 3.00 | Significantly shorter than the sum of van der Waals radii, indicating a strong interaction. |
| C–I···N Angle (°) | 170 - 180 | Demonstrates the high directionality and linearity characteristic of strong halogen bonds. |
| Charge Transfer (e-) | 0.05 - 0.10 | Quantifies the degree of electron density transfer from the nitrogen lone pair to the σ-hole of the iodine. |
Molecular Recognition:
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The well-defined and directional nature of the halogen bonds involving this compound makes it a candidate for specific binding with molecular targets that possess Lewis basic sites, such as nitrogen or oxygen atoms.
Theoretical docking studies and molecular dynamics simulations can be employed to explore how this molecule might interact with biological macromolecules, like proteins or nucleic acids, or with other small molecules. For instance, the iodine atom could form a halogen bond with a carbonyl oxygen or a nitrogen atom in the side chain of an amino acid residue within a protein's binding pocket. The specificity of recognition would be enhanced by the simultaneous formation of other interactions, such as hydrogen bonds from the amino group and weaker halogen bonds from the chlorine atom.
Computational methods like the Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) analysis can provide deep insights into the orbital contributions to the halogen bond, distinguishing between electrostatic, Pauli repulsion, and orbital interaction components. nih.gov This level of theoretical detail is crucial for the rational design of molecules with tailored recognition properties for applications in materials science and medicinal chemistry.
Ethyl 4 Amino 6 Chloro 5 Iodonicotinate As a Versatile Synthetic Building Block
Role as a Precursor for Complex Heterocyclic Architectures
The strategic placement of reactive functional groups on the pyridine (B92270) ring of ethyl 4-amino-6-chloro-5-iodonicotinate makes it an excellent precursor for the synthesis of complex, fused heterocyclic architectures. The presence of the amino group and the adjacent iodo and chloro substituents allows for a range of cyclization strategies to build additional rings onto the pyridine core.
The vicinal arrangement of the amino and iodo groups is particularly amenable to the construction of fused pyrimidine (B1678525) rings, such as in pyrido[4,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry. The synthesis can proceed through initial reaction at the amino group, followed by an intramolecular cyclization involving the iodine atom, often via transition metal-catalyzed cross-coupling reactions.
Furthermore, the chloro and iodo groups offer differential reactivity, enabling sequential and site-selective modifications. For instance, the more reactive iodo group can participate in palladium-catalyzed reactions like the Sonogashira, Suzuki, or Heck couplings to introduce new carbon-carbon bonds. The resulting intermediate can then undergo a subsequent reaction at the less reactive chloro position. This sequential functionalization is a powerful tool for constructing polycyclic systems with a high degree of molecular complexity and diversity, including thieno[3,4-c]pyridines and furo[3,4-c]pyridines.
Utility in the Modular Synthesis of Functionalized Pyridine Derivatives
The concept of modular synthesis, where complex molecules are assembled from distinct, interchangeable building blocks, is greatly facilitated by substrates like this compound. Each functional group on the pyridine ring can be considered a module that can be independently and selectively modified.
The table below illustrates the potential for modular synthesis using this scaffold, highlighting the types of reactions that can be employed at each reactive site.
| Reactive Site | Potential Reaction Type | Reagents/Catalysts | Resulting Functionality |
| C5-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl substituent |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl substituent | |
| Heck Coupling | Alkenes, Pd catalyst, base | Alkenyl substituent | |
| C6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols | Amino, alkoxy, or thioether groups |
| C4-Amino | Acylation / Sulfonylation | Acyl chlorides, sulfonyl chlorides, base | Amide / sulfonamide formation |
| Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, ligand, base | Diaryl amine formation | |
| C3-Ester | Saponification / Amidation | Base (e.g., NaOH), then acid; or Amines | Carboxylic acid / Amide |
This modular approach allows for the systematic variation of substituents around the pyridine core. For example, a Suzuki coupling at the C5-iodo position can introduce a range of aryl or heteroaryl groups. Subsequently, a nucleophilic aromatic substitution at the C6-chloro position can introduce various amines, and the C4-amino group can be acylated to further increase molecular diversity. This step-wise and selective functionalization is a cornerstone of modern synthetic and medicinal chemistry.
Development of Libraries of Novel Chemical Entities
The modular nature of this compound makes it an ideal scaffold for combinatorial chemistry and the development of libraries of novel chemical entities. By systematically applying a series of diverse reactants to the different functionalization sites, a large number of distinct compounds can be synthesized from this single starting material.
For example, a research program could utilize a parallel synthesis approach where a set of 10 different boronic acids are reacted at the C5 position, followed by reaction with 10 different amines at the C6 position, and finally acylation with 10 different acyl chlorides at the C4 position. This strategy would, in principle, generate a library of 1000 distinct compounds. Such libraries are invaluable for high-throughput screening in drug discovery programs to identify new lead compounds with potential therapeutic activity. The ability to rapidly generate a diverse set of molecules from a common core structure significantly accelerates the early stages of drug development.
Strategic Intermediate in Multistep Organic Syntheses
Beyond its use in library synthesis, this compound serves as a key strategic intermediate in complex, multistep total synthesis campaigns. The predictable and selective reactivity of its functional groups allows chemists to install specific moieties at precise locations on the pyridine ring early in a synthetic sequence. These groups can then be carried through several synthetic steps before being further transformed or used to facilitate key bond-forming reactions later in the synthesis.
The iodo group, for instance, is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in the construction of complex natural products and pharmaceuticals. A synthetic strategy might involve an early-stage Sonogashira coupling to introduce an alkyne, which can then be further elaborated into a more complex side chain or used in a subsequent cyclization reaction. The chloro group provides an additional site for modification, which might be exploited in a later step to introduce a key pharmacophore or to modulate the electronic properties of the molecule. The ability to orchestrate a sequence of reactions at different sites of this intermediate makes it a powerful tool in the hands of a synthetic chemist aiming to construct a complex target molecule efficiently and with high control over the final structure.
Emerging Research Avenues and Future Perspectives in Halogenated Nicotinate Chemistry
Development of More Efficient and Selective Catalytic Systems for Functionalization
The selective functionalization of polysubstituted pyridines like Ethyl 4-amino-6-chloro-5-iodonicotinate is a primary challenge in synthetic chemistry. researchgate.net The distinct reactivity of the C-Cl and C-I bonds, as well as the potential for C-H activation, necessitates the development of highly selective catalytic systems. Current research focuses on transition-metal catalysis, which offers powerful tools for forming new chemical bonds. nih.govacs.org
Future progress will likely depend on designing catalysts that can differentiate between the various reactive sites on the nicotinate (B505614) ring. For instance, palladium- and copper-based catalysts, perhaps with specifically tailored ligands, could be optimized for selective cross-coupling reactions at the C-I position while leaving the C-Cl bond intact, or vice-versa. Recent advancements in rhodium-catalyzed C-H vinylation and palladium-catalyzed C-H arylation, often using directing groups like N-oxides, showcase the potential for site-selective modifications that were previously challenging to achieve. acs.orgacs.org
The development of a "toolbox" of catalysts, each designed for a specific site-selective C-H functionalization, is a significant goal. acs.org This would allow chemists to modify complex scaffolds like this compound in a controlled and predictable manner.
| Catalyst System | Reaction Type | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Pd(OAc)₂/Ligand | Cross-coupling (e.g., Suzuki, Sonogashira) | High efficiency for C-I bond activation. | Selective functionalization at the C5-iodo position. |
| Ni-based Catalysts | Cross-coupling, C-H Arylation | Lower cost, effective for C-Cl bond activation. | Functionalization at the C6-chloro position. |
| Rh(III) Complexes | C-H Alkenylation/Hydroarylation | Enables direct functionalization of C-H bonds. nih.gov | Modification of the C2-H bond. |
| Dirhodium Catalysts | Group Transfer Reactions (Carbene/Nitrene) | High degree of catalyst-controlled site selectivity. acs.org | Introduction of novel functional groups at specific C-H positions. |
Exploration of Photoinduced Reactivity and Sustainable Synthesis
In line with the principles of green chemistry, photoinduced reactions are emerging as a powerful and sustainable alternative to traditional synthetic methods. researchgate.netnih.gov These reactions, often utilizing visible light, can proceed under mild conditions, reducing energy consumption and the need for harsh reagents. rasayanjournal.co.innih.govacs.org For a molecule like this compound, photocatalysis opens up new avenues for radical-based transformations.
Visible-light photoredox catalysis, for example, can generate radical intermediates that enable novel C-H functionalization pathways. nih.gov This approach could be particularly useful for activating the otherwise inert C-H bonds on the pyridine ring. Furthermore, photocatalytic methods are being developed for halogen-atom transfer (XAT) reactions, which could provide a mild way to generate carbon-centered radicals from the C-I or C-Cl bonds of the nicotinate for subsequent C-C bond formation. nih.govacs.orgrsc.org Research into heterogeneous photocatalysis using materials like graphitic carbon nitride (gCN) also offers a pathway to more sustainable and scalable C-C coupling reactions for halogenated arenes. rsc.org
The application of microwave-assisted synthesis, another green chemistry tool, has been shown to dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.govacs.org
Application of Flow Chemistry Methodologies for Scalable Production and Process Intensification
Flow chemistry, particularly using microreactors, is revolutionizing the production of fine chemicals and pharmaceuticals. irost.irresearchgate.netirost.ir This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, higher yields, and greater consistency. mdpi.comnih.gov For the synthesis and derivatization of this compound, flow chemistry presents an opportunity for process intensification and scalable production. bohrium.com
Studies on the N-oxidation of pyridine derivatives in continuous flow packed-bed microreactors have demonstrated remarkable efficiency, achieving high yields with significantly reduced reaction times and exhibiting catalyst stability for over 800 hours of continuous operation. organic-chemistry.orgpeeref.comresearchgate.net Such systems are ideal for large-scale production due to their safety, environmental benefits, and cost-effectiveness. The precise control over reaction parameters like temperature, pressure, and residence time in a microreactor is crucial when dealing with highly functionalized and potentially reactive intermediates. bme.hu It is estimated that up to 50% of reactions in the pharmaceutical industry could benefit from microreactor technology. irost.ir
| Parameter | Flow Chemistry (Microreactors) | Traditional Batch Processing |
|---|---|---|
| Heat & Mass Transfer | Excellent due to high surface-to-volume ratio. nih.gov | Often limited, can lead to hotspots and side reactions. |
| Safety | Inherently safer due to small reaction volumes. nih.gov | Higher risk, especially with exothermic reactions or hazardous reagents. |
| Scalability | Scalable by numbering-up reactors or longer run times. | Scale-up can be complex and non-linear. |
| Reaction Time | Significantly shorter, from hours to minutes/seconds. nih.gov | Often requires long reaction and workup times. |
| Product Quality | Higher consistency and purity. researchgate.net | Potential for batch-to-batch variability. |
Design of Novel Derivatization Pathways for Advanced Structure-Reactivity Correlation Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to designing new synthetic pathways and functional materials. The polysubstituted nature of this compound makes it an ideal candidate for systematic structure-reactivity correlation studies. nih.govnih.gov By selectively modifying each functional group—the amino, chloro, iodo, and ester moieties—researchers can precisely map how electronic and steric factors influence the molecule's behavior in various reactions.
Novel derivatization pathways are key to this exploration. For example, the core structure can be used to synthesize more complex heterocyclic systems, such as isothiazolo[4,3-b]pyridines, which are known to have biological activity. nih.govresearchgate.netnih.gov A recent study detailed a synthetic route starting from 2,4-dichloro-3-nitropyridine, using selective Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation as key steps to build the isothiazolo[4,3-b]pyridine scaffold. nih.govresearchgate.net Applying similar strategies to derivatives of this compound could yield a library of novel compounds.
By systematically creating these derivatives and studying their reaction kinetics and regioselectivity, a comprehensive dataset can be built. This data is invaluable for validating computational models and ultimately predicting the reactivity of new, yet-to-be-synthesized molecules. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of chemical synthesis is increasingly being tackled by artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. youtube.com For a complex molecule like this compound, AI and ML represent a transformative approach to overcoming synthetic challenges.
| AI/ML Application | Description | Potential Impact on this compound |
|---|---|---|
| Regioselectivity Prediction | ML models trained on reaction data predict the most likely site of reaction on a complex molecule. rsc.orgdigitellinc.com | Accurately forecast whether a reaction will occur at the C-Cl, C-I, or a C-H position. |
| Reaction Condition Optimization | Algorithms autonomously explore a multidimensional parameter space to find optimal reaction conditions. youtube.com | Rapidly determine the best temperature, solvent, and catalyst for a desired transformation. |
| Retrosynthetic Analysis | AI tools suggest novel and efficient synthetic pathways to a target molecule. | Discover new, more efficient routes to synthesize the core structure or its derivatives. |
| Property Prediction | Computational models predict physical, chemical, or biological properties based on molecular structure. researchgate.netmit.edu | Guide the design of new derivatives with desired reactivity or functional characteristics. |
Q & A
Q. What steps mitigate bias in data interpretation for this compound’s mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
